molecular formula C13H16INO2 B14902966 n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide

n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide

Cat. No.: B14902966
M. Wt: 345.18 g/mol
InChI Key: OOUIWXCVHZWSNI-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the following steps:

    Formation of the iodophenyl intermediate: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent.

    Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran ring through cyclization reactions.

    Amidation: The final step involves the reaction of the iodophenyl intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the tetrahydrofuran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a bromine atom instead of iodine.

    N-(3-Chlorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a chlorine atom instead of iodine.

    N-(3-Fluorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity, binding affinity, and overall chemical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine can result in distinct interactions and applications.

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

N-(3-iodophenyl)-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C13H16INO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1,3-4,9,12H,2,5-8H2,(H,15,16)

InChI Key

OOUIWXCVHZWSNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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